REACTION_SMILES
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[CH3:1][C:2]1([CH3:3])[CH:4]([OH:5])[CH:6]([NH:13][c:14]2[cH:15][nH:16][cH:17][cH:18][c:19]2=[O:20])[c:7]2[c:8]([cH:9][cH:10][c:11]([C:12]#[N:21])[cH:22]2)[O:23]1.[ClH:24]>>[ClH:24].[NH2:13][c:14]1[cH:15][nH:16][cH:17][cH:18][c:19]1=[O:20]
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Name
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CC1(C)Oc2ccc(C#N)cc2C(Nc2c[nH]ccc2=O)C1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)Oc2ccc(C#N)cc2C(Nc2c[nH]ccc2=O)C1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
|
Cl
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Name
|
|
Type
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product
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Smiles
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Nc1c[nH]ccc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |